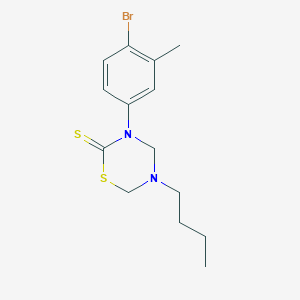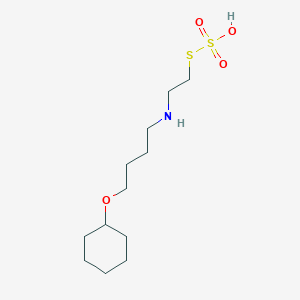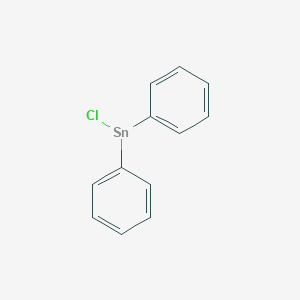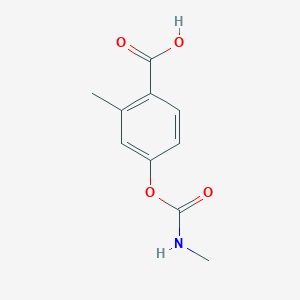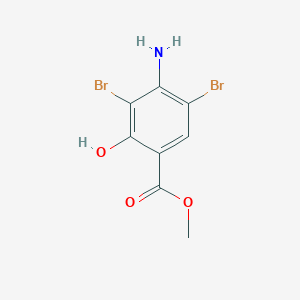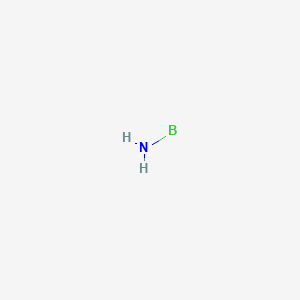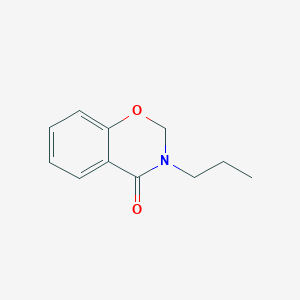
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-propyl- is a heterocyclic compound belonging to the benzoxazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-propyl- typically involves the cyclization of N-acylated anthranilic acid derivatives. One common method is the reaction of anthranilic acid with a carboxylic acid chloride in the presence of a base such as triethylamine. The intermediate formed is then cyclized using cyclizing agents like acetic anhydride, polyphosphoric acid, or sulfuric acid .
Industrial Production Methods
Industrial production of benzoxazinone derivatives often employs one-pot synthesis methods to streamline the process and improve yields. For example, the use of iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents has been shown to be effective under mild conditions, resulting in high yields and simplified workup .
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-propyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the 2-position of the benzoxazinone ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Dihydrobenzoxazinone derivatives.
Substitution: Various substituted benzoxazinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its enzyme inhibitory properties, particularly as an elastase inhibitor.
Medicine: Explored for its anti-neoplastic and anti-inflammatory activities.
Industry: Utilized in the development of fungicidal agents and as a precursor for the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-propyl- involves its interaction with specific molecular targets, such as enzymes. For instance, as an elastase inhibitor, it binds to the active site of the enzyme, preventing its activity. This inhibition can lead to reduced inflammation and tissue damage .
Comparison with Similar Compounds
Similar Compounds
4H-3,1-Benzoxazin-4-one: A closely related compound with similar biological activities.
Quinazolinone derivatives: These compounds share a similar core structure and exhibit comparable pharmacological properties.
Benzothiazinone derivatives: Another class of heterocyclic compounds with related chemical and biological characteristics.
Uniqueness
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-propyl- stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the propyl group at the 3-position can enhance its lipophilicity and potentially improve its interaction with biological targets .
Properties
CAS No. |
20973-05-1 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-propyl-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C11H13NO2/c1-2-7-12-8-14-10-6-4-3-5-9(10)11(12)13/h3-6H,2,7-8H2,1H3 |
InChI Key |
NULIEPRMFAOWHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1COC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



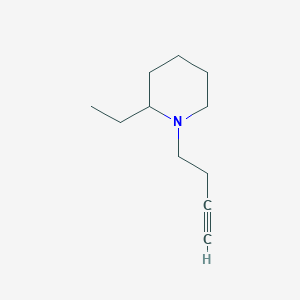

![Diphenylbis[(propan-2-yl)oxy]silane](/img/structure/B14716934.png)
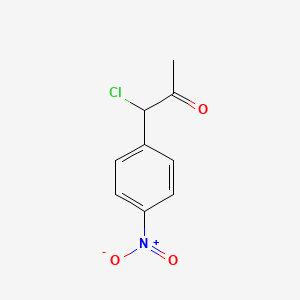
![4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one](/img/structure/B14716940.png)
